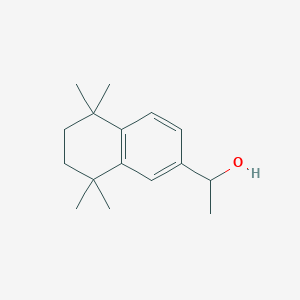

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

Description

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a synthetic alcohol derivative featuring a tetrahydronaphthalene core substituted with four methyl groups and a terminal ethanol moiety. This compound is structurally related to retinoid analogs and cytochrome P450 inhibitors, where the tetrahydronaphthalene scaffold is critical for biological activity. The ethanol group is introduced via reduction of the corresponding ketone precursor, 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 17610-21-8), using agents like NaBH₄ . Its molecular formula is C₁₇H₂₆O, with a molecular weight of 246.39 g/mol.

Properties

IUPAC Name |

1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYVFGQOFUGFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol typically involves multi-step organic reactions. One common approach is the reduction of the corresponding ketone, 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous ether or THF (tetrahydrofuran) under inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through catalytic hydrogenation of the corresponding aromatic ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure. The reaction is conducted in a solvent like methanol or ethanol to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding alkane.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone or 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanoic acid.

Reduction: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

The compound 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, also known as 1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone, is an organic compound classified as a ketone with the molecular formula . It has a molecular weight of approximately 230.35 g/mol. The compound features a tetralin ring system with four methyl groups at the 5 and 8 positions, which contributes to its structural properties.

- 17610-21-8

- 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

- 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

- 1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone

- Ethanone, 1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-

- 6-acetyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene

Applications

Perfumery: this compound has potential applications in perfumery due to its olfactory characteristics.

Safety Profile

- Low Toxicity and Mutagenicity : Research indicates that this compound exhibits low toxicity and mutagenicity.

- Ames Test : Studies utilizing the Ames test have shown no significant mutagenic effects when bacterial strains were exposed to various concentrations of the compound, suggesting a favorable safety profile for use in consumer products and industrial applications.

Physicochemical Properties

Mechanism of Action

The mechanism by which 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological processes. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Implications

The ethanol derivative serves as a versatile intermediate for synthesizing sulfonic acids, carboxylic acids, and other bioactive derivatives (e.g., compounds 38a–39b in CYP26A1 inhibitors) . Its reduced electrophilicity compared to ketones may enhance metabolic stability, though this requires validation. Future studies should explore its direct biological effects, particularly in retinoid-associated pathways.

Biological Activity

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chemical compound with significant potential in biological applications. Its molecular formula is C16H22O, and it has garnered attention for its various biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H22O |

| Molecular Weight | 230.35 g/mol |

| IUPAC Name | 1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone |

| CAS Number | 17610-21-8 |

| PubChem CID | 2747562 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the antibacterial activity of certain naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at approximately 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus .

Antiproliferative Effects

The compound has also shown potential in inhibiting the proliferation of cancer cell lines. In vitro studies demonstrated that related naphthalene derivatives could significantly reduce cell viability in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines with IC50 values around 226 µg/mL and 242.52 µg/mL respectively .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways involved in cell cycle regulation and programmed cell death .

Study on Antimicrobial Activity

In a recent study focusing on plant extracts containing naphthalene derivatives similar to this compound, researchers observed a significant reduction in bacterial load when treated with these extracts. The methanolic extract from Limoniastrum monopetalum, which contains similar compounds, exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria .

Study on Antiproliferative Effects

Another investigation assessed the antiproliferative effects of naphthalene derivatives on human cancer cell lines. The results indicated that treatment with these compounds led to a marked decrease in cell viability and induced apoptosis as evidenced by increased levels of apoptotic markers .

Q & A

Q. What are the common synthetic routes for 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol?

Methodological Answer: A typical synthesis involves hydroxyl group protection followed by ester reduction. For example:

- Step 1 : Protect the hydroxyl group using 3,4-dihydro-2H-pyran (DHP) in dry dichloromethane with pyridinium p-toluenesulfonate (PPTS) as a catalyst, yielding a tetrahydropyranyl (THP)-protected intermediate .

- Step 2 : Reduce the ester to an alcohol using lithium aluminum hydride (LAH) in THF under controlled conditions (0°C to room temperature). Post-reduction, neutralize with 5 N NaOH, filter, and concentrate .

Alternative routes may use sodium borohydride (NaBH₄) for milder reductions.

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 0.8–1.5 ppm). The ethanol moiety shows a hydroxyl proton (δ 1.5–2.5 ppm, broad) and a CH₂CH₃ group (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 218–288 g/mol range for related derivatives) and fragmentation patterns .

- IR Spectroscopy : Detect O–H stretches (~3200–3600 cm⁻¹) and C–O bonds (~1050–1250 cm⁻¹) .

Q. What are the key physical properties (e.g., solubility, boiling point)?

Methodological Answer:

- Solubility : Likely soluble in non-polar solvents (e.g., toluene, dichloromethane) due to the tetramethyl-tetrahydronaphthalene core. Hydroxyl group enhances polarity, enabling partial solubility in ethanol or THF .

- Boiling Point : Estimated ~300–315°C based on analogs like 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol .

- Density : ~0.95–1.0 g/cm³, consistent with substituted tetrahydronaphthalenes .

Q. What purification methods are recommended for this compound?

Methodological Answer:

- Recrystallization : Use ethanol or hexane/ethyl acetate mixtures to isolate crystals .

- Column Chromatography : Employ silica gel with a gradient of hexane/ethyl acetate (e.g., 8:2 to 6:4) to separate impurities .

- Distillation : For high-purity isolation, fractional distillation under reduced pressure is advised .

Advanced Research Questions

Q. How can the stereochemical outcome be optimized during synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective reducing agents like (S)-HBTM with NEt₃ to control stereochemistry at the ethanol moiety .

- Protecting Group Strategy : THP protection (as in ) minimizes racemization during reduction .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers .

Q. What strategies address low yields in the final reduction step?

Methodological Answer:

- Alternative Reductants : Replace LAH with milder agents like DIBAL-H to prevent over-reduction or side reactions .

- Temperature Control : Maintain strict低温 conditions (e.g., −78°C) during LAH addition to suppress decomposition .

- Substrate Activation : Pre-activate the ester with trimethylsilyl chloride (TMSCl) to enhance reducibility .

Q. How does substituent variation on the naphthalene ring affect biological activity?

Methodological Answer:

- Chlorine Substitution : Analogs like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone exhibit enhanced antimicrobial activity due to increased electrophilicity .

- Methoxy Groups : Derivatives with methoxy substituents (e.g., 6-methoxy-2-naphthyl ethanol) show altered pharmacokinetics, impacting solubility and bioavailability .

- Quantitative Structure-Activity Relationship (QSAR) : Use docking studies to correlate substituent position/type with enzyme inhibition (e.g., cyclooxygenase or cytochrome P450 targets) .

Q. How can computational methods predict reactivity or stability?

Methodological Answer:

- DFT Calculations : Model transition states for reduction steps to identify energy barriers and optimize reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or degradation pathways under acidic/basic conditions .

- Docking Studies : Screen for potential biological targets (e.g., nuclear receptors) using software like AutoDock Vina .

Q. How to analyze stability under varying pH or temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours, then analyze via HPLC for degradation products .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres .

- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and monitor changes via UV spectroscopy .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR, IR, and MS data with structurally similar compounds (e.g., 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone) to assign ambiguous peaks .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.